(S)-4,5,5-Triphenyloxazolidin-2-one
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Description
(S)-4,5,5-Triphenyloxazolidin-2-one, or TPOx, is a synthetic chiral molecule that has been widely used in the fields of organic synthesis, medicinal chemistry, and materials science. It has a unique structure that combines a five-membered ring with a three-membered ring, and its chirality is determined by the stereochemistry of the two rings. The molecule is highly versatile, and it has been used in a variety of applications, including the synthesis of pharmaceuticals, the study of the mechanism of action of drugs, and the development of new materials.
Scientific Research Applications
Antimicrobial Agents
Oxazolidinones, such as Linezolid, have been identified as potent antimicrobial agents against Gram-positive bacteria, including those resistant to other antibiotics. Their unique mechanism of inhibiting protein synthesis makes them vital in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Studies indicate that further modification of the oxazolidinone nucleus could yield agents with even greater potency and novel spectra of activity, suggesting a potential area of research for (S)-4,5,5-Triphenyloxazolidin-2-one derivatives (Diekema & Jones, 2000).
Antibacterial Agents with Improved Activity
Efforts to discover new oxazolidinone-based antibacterial agents with an improved biological profile have been ongoing. These efforts are primarily driven by the need to overcome pathogen resistance and find more effective treatments for bacterial infections. The development of new oxazolidinone derivatives under study suggests a potential research direction for (S)-4,5,5-Triphenyloxazolidin-2-one in creating antibacterial agents with enhanced efficacy and safety profiles (Poce et al., 2008).
properties
IUPAC Name |
(4S)-4,5,5-triphenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBJFYOEHCELV-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584243 |
Source
|
Record name | (4S)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5,5-Triphenyloxazolidin-2-one | |
CAS RN |
352534-92-0, 62183-23-7 |
Source
|
Record name | (4S)-4,5,5-Triphenyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352534-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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